molecular formula C23H21NO B588880 [1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone CAS No. 1346601-16-8

[1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B588880
CAS No.: 1346601-16-8
M. Wt: 334.5 g/mol
InChI Key: LJSBBBWQTLXQEN-NORAUYJISA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

JWH 015-d7 is intended for research and forensic applications . It is not for human or veterinary use . Users are advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also recommended to prevent further leakage or spillage if safe to do so .

Mechanism of Action

Target of Action

JWH 015-d7 is a subtype-selective cannabinoid agonist . Its primary targets are the cannabinoid receptors , specifically the CB2 receptors . The affinity of JWH 015-d7 for CB2 receptors is significantly higher than its affinity for CB1 receptors . These receptors play a crucial role in the immune system and are involved in a variety of physiological processes, including pain sensation and inflammation .

Mode of Action

JWH 015-d7 interacts with its targets, the CB2 receptors, by binding to them . This binding inhibits the ability of pro-inflammatory cytokine interleukin-1β (IL-1β) to induce production of IL-6 and IL-8 and cellular expression of inflammatory cyclooxygenase-2 (COX-2) . It also reduces IL-1β-induced phosphorylation of TAK1 (Thr 184/187) and JNK/SAPK in human RASFs . Interestingly, JWH 015-d7 remains effective in eliciting its anti-inflammatory effects even in the absence of CB2, suggesting the role of non-canonical or an off-target receptor .

Biochemical Pathways

The activation of CB2 receptors by JWH 015-d7 triggers the nitric oxide-cGMP-protein kinase G (PKG)-ATP-sensitive K+ (KATP) channels signaling pathway . This pathway is triggered by the neuronal nitric oxide synthase (NOS1) and modulated by opioids . The activation of this pathway leads to the inhibition of the production of pro-inflammatory cytokines IL-6 and IL-8 .

Pharmacokinetics

It is known that jwh 015-d7 is intended for use as an internal standard for the quantification of jwh 015 by gc- or lc-ms

Result of Action

The activation of CB2 receptors by JWH 015-d7 results in significant anti-inflammatory and antinociceptive effects . In vivo, administration of JWH 015-d7 significantly ameliorated adjuvant-induced arthritis in rats . It also inhibited bone destruction as evident from micro-CT scanning and bone analysis on the harvested joints and modulated serum RANKL and OPG levels .

Action Environment

The action, efficacy, and stability of JWH 015-d7 can be influenced by various environmental factors. It’s worth noting that the effectiveness of JWH 015-d7 in reducing inflammation was observed in the context of rheumatoid arthritis, suggesting that the inflammatory environment may play a role in its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 015-d7 involves the incorporation of deuterium atoms into the molecular structure of JWH 015. This is typically achieved through the use of deuterated reagents and solvents during the chemical synthesis process. The reaction conditions often involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of JWH 015-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are conducted in large reactors under stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

JWH 015-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of JWH 015-d7. These products are often analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to determine their structures and properties .

Properties

IUPAC Name

[1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c1-3-15-24-16(2)22(20-12-6-7-14-21(20)24)23(25)19-13-8-10-17-9-4-5-11-18(17)19/h4-14H,3,15H2,1-2H3/i1D3,3D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSBBBWQTLXQEN-NORAUYJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016407
Record name JWH-015-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346601-16-8
Record name JWH-015-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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